molecular formula C15H15N5O B11076026 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol CAS No. 104186-22-3

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol

Cat. No.: B11076026
CAS No.: 104186-22-3
M. Wt: 281.31 g/mol
InChI Key: CDJGKUZBSAYMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL is a complex organic compound that features a phenol group substituted with a pyridinyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The pyridinyl group can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the tetrazole-pyridine intermediate with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyridinyl-tetrazole moiety can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL is unique due to its combination of a phenol group with a pyridinyl-tetrazole moiety, which imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

104186-22-3

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

2,6-dimethyl-4-[(5-pyridin-3-yltetrazol-2-yl)methyl]phenol

InChI

InChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3

InChI Key

CDJGKUZBSAYMME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.